Phenyl acetate

Catalog No.
S567838
CAS No.
122-79-2
M.F
C8H8O2
C8H8O2
CH3COOC6H5
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl acetate

CAS Number

122-79-2

Product Name

Phenyl acetate

IUPAC Name

phenyl acetate

Molecular Formula

C8H8O2
C8H8O2
CH3COOC6H5

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

IPBVNPXQWQGGJP-UHFFFAOYSA-N

SMILES

Array

solubility

PRACTICALLY INSOL IN WATER; SOL IN GLACIAL ACETIC ACID; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER
Miscible with oxygenated and chlorinated solvents.
Solubility in water: none
insoluble in water; miscible in alcohol
miscible (in ethanol)

Synonyms

Phenyl Acetic Acid Ester; Acetoxybenzene; NSC 27795; Phenol Acetate;

Canonical SMILES

CC(=O)OC1=CC=CC=C1

The exact mass of the compound Phenyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in water; sol in glacial acetic acid; miscible with alcohol, chloroform, ethermiscible with oxygenated and chlorinated solvents.solubility in water: noneinsoluble in water; miscible in alcoholmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27795. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of phenyl acetates in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Phenyl acetate (CAS: 122-79-2) is a versatile aromatic ester widely utilized in industrial synthesis and biochemical assays. As a colorless liquid with a boiling point of approximately 196 °C, it serves as a highly effective acyl donor and a critical structural precursor. In procurement contexts, phenyl acetate is prioritized not merely as a generic solvent, but as a specialized reagent for the Fries rearrangement to yield hydroxyacetophenones, a mild chemoselective N-acetylating agent for polyamines, and the definitive benchmark substrate for quantifying arylesterase activity in clinical diagnostics .

Substituting phenyl acetate with generic acetylating agents or alternative esters frequently results in process failures or compromised data. For industrial acylation, replacing phenyl acetate with a direct Friedel-Crafts reaction using phenol and acetic acid generates stoichiometric water, which severely deactivates Lewis acid catalysts and depresses yields [1]. In synthetic workflows, utilizing aggressive alternatives like acetic anhydride instead of phenyl acetate destroys chemoselectivity, leading to unmanageable di-acylation of polyamines. Furthermore, in biochemical assays, substituting phenyl acetate with the common chromogenic ester p-nitrophenyl acetate (PNPA) introduces massive false-positive pseudo-esterase background noise, as PNPA stably acetylates dozens of off-target lysine residues on serum proteins rather than undergoing true catalytic turnover [2].

Enhanced Yield in 4-Hydroxyacetophenone Synthesis via Fries Rearrangement

In the industrial synthesis of 4-hydroxyacetophenone (a critical pharmaceutical intermediate), utilizing phenyl acetate for a Fries rearrangement significantly outperforms the direct Friedel-Crafts acylation of phenol. Phenyl acetate achieves up to 99% conversion with ~80.8% selectivity for the para-isomer. In contrast, direct acylation of phenol with acetic acid yields only 40-61% because the reaction generates water, which stoichiometrically deactivates the Lewis acid catalyst [1].

Evidence DimensionYield of 4-hydroxyacetophenone (4-HAP)
Target Compound DataPhenyl acetate (Fries rearrangement): ~80.8% yield
Comparator Or BaselinePhenol + Acetic acid (Direct acylation): 40-61% yield
Quantified Difference20-40% absolute increase in yield
ConditionsAcid-catalyzed acylation (e.g., HF or AlCl3)

Maximizes throughput and minimizes catalyst consumption in the multi-ton manufacturing of paracetamol precursors.

High Chemoselectivity in Primary Amine N-Acylation

Phenyl acetate acts as a mild, highly selective acetylating agent for primary amines, particularly in unprotected diamino acids. When synthesizing E-N-acetyl-L-lysine, phenyl acetate exclusively acetylates the epsilon-amino group, achieving a 76% isolated yield without requiring complex copper chelation. Conversely, standard acylating agents like acetic anhydride indiscriminately attack both alpha and epsilon positions, resulting in complete conversion to di-substituted byproducts when used in excess[1].

Evidence DimensionSelectivity for mono-N-acylation (epsilon-amino group)
Target Compound DataPhenyl acetate: Exclusive mono-acylation (76% isolated yield)
Comparator Or BaselineAcetic anhydride: Complete conversion to di-substituted derivatives
Quantified DifferenceAbsolute chemoselectivity vs. non-selective di-acylation
ConditionsAqueous alkaline conditions (pH 11), room temperature

Eliminates the need for tedious protection/deprotection steps or heavy-metal chelators in polyamine and peptide modification workflows.

True Catalytic Turnover in Arylesterase Assays

Phenyl acetate is the universally accepted benchmark substrate for measuring Paraoxonase-1 (PON1) arylesterase activity. While p-nitrophenyl acetate (PNPA) is frequently used as a generic esterase substrate, PNPA undergoes stable covalent acetylation with up to 59 lysine residues on human serum albumin, creating a false-positive pseudo-esterase background. Phenyl acetate avoids this extensive stable adduct formation, providing accurate, true catalytic turnover rates for PON1 without stoichiometric protein acetylation [1].

Evidence DimensionEnzymatic assay background (Pseudo-esterase activity)
Target Compound DataPhenyl acetate: True catalytic turnover (standard for PON1)
Comparator Or Baselinep-Nitrophenyl acetate (PNPA): Stable acetylation of 59 albumin lysines (false turnover)
Quantified DifferenceElimination of stoichiometric protein acetylation background
ConditionsSerum or albumin-containing in vitro enzymatic assays

Ensures accurate quantification of PON1 activity in clinical and biochemical research by eliminating background noise from albumin.

Precursor for Active Pharmaceutical Ingredients (APIs)

Phenyl acetate is a highly efficient starting material for the synthesis of 4-hydroxyacetophenone via the Fries rearrangement. This intermediate is critical for the downstream production of paracetamol (acetaminophen) and various beta-blockers. Using phenyl acetate instead of direct phenol acylation prevents water-induced catalyst poisoning, ensuring high industrial yields [1].

Selective Protecting Group Chemistry in Polyamines

In the synthesis of modified polyamines or specific amino acid derivatives like E-N-acetyl-lysine, phenyl acetate is utilized to selectively acetylate primary amines in the presence of secondary amines or unprotected alpha-amino groups. Its mild reactivity profile streamlines synthetic routes by bypassing multi-step orthogonal protection strategies [2].

Standardized Clinical and Biochemical Diagnostics

Phenyl acetate is procured as the definitive reference substrate for arylesterase activity assays, specifically for evaluating Paraoxonase-1 (PON1) levels in serum. It provides reliable kinetic data without the confounding pseudo-esterase background acetylation associated with more reactive chromogenic esters like p-nitrophenyl acetate [3].

Physical Description

Phenol acetate appears as a clear colorless liquid with a sweetish solvent odor. Difficult to ignite. Used as a laboratory reagent and in the production of some organic chemicals.
Colorless highly refractive liquid with a phenolic odor; [Merck Index]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless liquid

Color/Form

COLORLESS, MOBILE LIQUID
WATER WHITE LIQUID

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

136.052429494 Da

Monoisotopic Mass

136.052429494 Da

Boiling Point

196 °C
196.00 to 198.00 °C. @ 760.00 mm Hg
196Â °C

Flash Point

176 °F (NFPA, 2010)
176 °F
80Â °C

Heavy Atom Count

10

Vapor Density

4.7
Relative vapor density (air = 1): 4.7

Density

1.073 @ 20 °C/4 °C
Relative density (water = 1): 1.07
1.073-1.079

LogP

1.49 (LogP)
1.49

Odor

PHENOLIC ODOR

Melting Point

-30 °C

UNII

355G9R500Y

GHS Hazard Statements

Aggregated GHS information provided by 219 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 219 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 131 of 219 companies with hazard statement code(s):;
H302 (84.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (18.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenyl Acetate is an aromatic fatty acid metabolite of phenylalanine with potential antineoplastic activity. Naturally occurring in mammals, phenylacetate induces differentiation, growth inhibition, and apoptosis in tumor cells. Implicated mechanisms of action include decreased protein prenylation, activation of the peroxisome proliferation-activated receptors, inhibition of DNA methylation, and depletion of glutamine. (NCI04)

Vapor Pressure

0.40 mmHg

Pictograms

Irritant

Irritant

Other CAS

122-79-2

Metabolism Metabolites

PHENYL ACETATE /WAS METABOLIZED TO/ PHENOL, IN MAN; IN PIG; IN RABBIT; AND IN PEA.
The substrate specificity of carboxylesterases (CEs) in various respiratory tract tissues from F344/N-rats, New-Zealand-white-rabbits, and Syrian-hamsters was studied using ion chromatography to quantify hydrolysis rates. Thirteen esters were tested: pentyl-acetate, phenyl-acetate and beta-butyrolactone were used for interspecies comparison. Liver S9 had the most catalytic activity in rats whereas in rabbits and hamsters the values for trachea and nasal S9 were as active or more active than liver for all substrates tested except pentyl-acetate. Lung S9 showed reduced esterase activity relative to the other tissues. ... Straight chain alcohol esters were the most rapidly hydrolyzed and tertiary esters had the slowest hydrolysis rate. ...
The substrate specificity for carboxylic acid esters was determined for phosphoric triester hydrolases and serine esterases. Serum was obtained from 452 individuals, including non diseased person and patients with hyperlipemia. Correlations between enzyme activities, reversible inhibition by EDTA and progressive inhibition by organophosphate compounds and carbamates were made. The hydrolysis of paraoxon (POX), phenylacetate (PA), and beta-naphthylacetate (BNA) was studied. Results indicated that two paraoxonases hydrolyze paraoxon, one sensitive and the other insensitive to EDTA. The EDTA sensitive paraoxonase also hydrolyzed beta-naphthylacetate. The EDTA insensitive hydrolysis of beta-naphthylacetate and phenylacetate was assigned to a serine esterase. The EDTA sensitive hydrolysis of phenylacetate was likely due to more than one enzyme, which may be an arylesterase and a carboxylesterase.
Esterases in human liver microsomes hydrolyzed ... phenylacetate (Vmax 57 +/- 8 mumol/min/g tissue), whereas esterases found in the human liver cytosol hydrolyzed ... phenylacetate (Vmax 37 +/- 2.9 mumol/min/g tissue). ... Human plasma esterase hydrolyzed ... phenylacetate (Vmax 250 +/- 17 mumol/min/mL). ... Phenylacetate hydrolysis involved arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes and carboxylesterase in liver cytosol. ...
For more Metabolism/Metabolites (Complete) data for PHENYL ACETATE (6 total), please visit the HSDB record page.

Wikipedia

Phenyl_acetate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

PREPD FROM PHENOL & ACETYL CHLORIDE.
By heating triphenyl phosphate with potassium acetate and alcohol.
Phenol + acetic acid (esterification)

General Manufacturing Information

Plastics Material and Resin Manufacturing
Acetic acid, phenyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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